molecular formula C13H14O4 B3034536 3,5-Bis(allyloxy)benzenecarboxylic acid CAS No. 185254-52-8

3,5-Bis(allyloxy)benzenecarboxylic acid

Cat. No.: B3034536
CAS No.: 185254-52-8
M. Wt: 234.25 g/mol
InChI Key: DYXSRNKEBQTTIB-UHFFFAOYSA-N
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Description

3,5-Bis(allyloxy)benzenecarboxylic acid is an organic compound with the chemical formula C13H14O4. It is characterized by the presence of two allyloxy groups attached to a benzene ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(allyloxy)benzenecarboxylic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(allyloxy)benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3,5-bis(allyloxy)benzaldehyde or 3,5-bis(allyloxy)benzoic acid.

    Reduction: Formation of 3,5-bis(allyloxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of allyloxy groups may enhance its interaction with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-Bis(allyloxy)benzenecarboxylic acid is not fully understood. its effects are likely mediated through its interaction with specific molecular targets and pathways. The allyloxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzoic acid: Lacks the allyloxy groups but shares the benzene ring and carboxylic acid functionality.

    3,5-Diallyloxybenzoic acid: Similar structure but with different substitution patterns on the benzene ring.

    3,5-Dimethoxybenzoic acid: Contains methoxy groups instead of allyloxy groups.

Uniqueness

3,5-Bis(allyloxy)benzenecarboxylic acid is unique due to the presence of two allyloxy groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new therapeutic agents.

Properties

IUPAC Name

3,5-bis(prop-2-enoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h3-4,7-9H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSRNKEBQTTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CC(=C1)C(=O)O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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